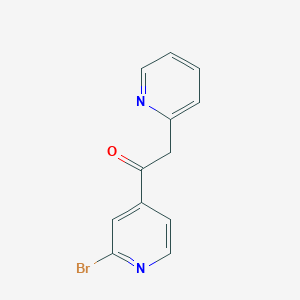
1-(2-Bromopyridin-4-yl)-2-pyridin-2-ylethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Bromopyridin-4-yl)-2-pyridin-2-ylethanone is an organic compound that belongs to the class of bromopyridines. This compound is characterized by the presence of a bromine atom attached to the pyridine ring, which significantly influences its chemical properties and reactivity. It is used in various scientific research applications due to its unique structure and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Bromopyridin-4-yl)-2-pyridin-2-ylethanone typically involves the bromination of pyridine derivatives. One common method involves the reaction of 2-pyridin-2-ylethanone with bromine in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position on the pyridine ring .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination processes using automated reactors. These processes are optimized for high yield and purity, often employing continuous flow techniques to enhance efficiency and safety.
化学反应分析
Types of Reactions
1-(2-Bromopyridin-4-yl)-2-pyridin-2-ylethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: It can participate in cyclization reactions to form heterocyclic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base and a solvent such as ethanol or acetonitrile.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively.
Cyclization Reactions: Catalysts such as palladium or copper are often employed to facilitate cyclization.
Major Products Formed
The major products formed from these reactions include various substituted pyridines, pyridine derivatives, and heterocyclic compounds, which have significant applications in medicinal chemistry and materials science .
科学研究应用
1-(2-Bromopyridin-4-yl)-2-pyridin-2-ylethanone is widely used in scientific research due to its versatility and reactivity. Some of its applications include:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and ligands for metal complexes.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological molecules.
作用机制
The mechanism of action of 1-(2-Bromopyridin-4-yl)-2-pyridin-2-ylethanone involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom plays a crucial role in these interactions by enhancing the compound’s binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to various biological effects .
相似化合物的比较
Similar Compounds
- 1-(2-Bromopyridin-4-yl)pyrrolidin-2-one
- 2-(2-Bromopyridin-4-yl)-1-(pyridin-2-yl)ethanone
Uniqueness
1-(2-Bromopyridin-4-yl)-2-pyridin-2-ylethanone is unique due to its specific substitution pattern and the presence of both bromine and pyridine moieties. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
属性
分子式 |
C12H9BrN2O |
|---|---|
分子量 |
277.12 g/mol |
IUPAC 名称 |
1-(2-bromopyridin-4-yl)-2-pyridin-2-ylethanone |
InChI |
InChI=1S/C12H9BrN2O/c13-12-7-9(4-6-15-12)11(16)8-10-3-1-2-5-14-10/h1-7H,8H2 |
InChI 键 |
LKEFQAPJECEKMP-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=NC(=C1)CC(=O)C2=CC(=NC=C2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















